5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Formation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group, typically using hydrogen peroxide or a similar oxidizing agent.
Amidation: The final step is the formation of the benzamide by reacting the intermediate compounds with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The dioxidotetrahydrothiophenyl moiety may interact with sulfur-containing enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a dioxidotetrahydrothiophenyl moiety This combination imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds
Properties
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5S/c12-7-1-2-10(14(16)17)9(5-7)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBHGHKGPQCBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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